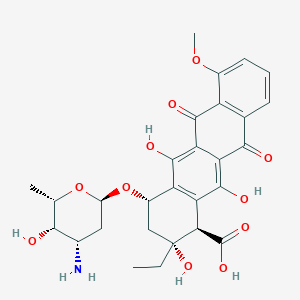
10-Carboxy-13-deoxydaunorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-carboxy-13-deoxydaunorubicin is an anthracycline antibiotic that is 13-deoxydaunorubicin substituted at position 10 by a carboxy group. It is an aminoglycoside, an anthracycline antibiotic, a deoxy hexoside, a monosaccharide derivative, a hydroxy monocarboxylic acid and a member of p-quinones. It derives from a daunorubicin. It is a tautomer of a 10-carboxy-13-deoxydaunorubicin zwitterion.
Scientific Research Applications
Biosynthetic Pathways and Mutant Characterization
A study by Yoshimoto et al. (1992) explored biosynthetically blocked mutants derived from a baumycin-producing Streptomyces sp. D788. Among the mutants, several produced 10-carboxy-13-deoxocarminomycin and related compounds. This research provided insights into the biosynthetic pathways of anthracyclines, including 10-carboxy-13-deoxydaunorubicin (Yoshimoto et al., 1992).
Enzymatic Function in Drug Biosynthesis
Dickens et al. (1997) identified the functions of specific enzymes in the bioconversion of anthracycline antibiotics. They found that DoxA, a cytochrome P-450-like protein, catalyzed the hydroxylation of 13-deoxydaunorubicin, leading to the production of compounds including 10-carboxy-13-deoxycarminomycin (Dickens et al., 1997).
Exploration of Novel Anthracycline Antibiotics
Johdo et al. (1995) conducted research on novel anthracycline antibiotics derived from anthracycline metabolites, including 10-carboxy-13-deoxocarminomycin. Their study contributed to understanding the bioactivity and therapeutic potential of these compounds (Johdo et al., 1995).
Investigational New Drugs and Modified Analogs
A clinical study by Holstein et al. (2015) on a doxorubicin analog highlighted the significance of structural modifications in anthracycline derivatives for therapeutic applications. Although not directly involving 10-carboxy-13-deoxydaunorubicin, this research provides context for the development of related compounds (Holstein et al., 2015).
Anticancer Properties of Anthracycline Derivatives
A study by Cassinelli et al. (1982) on new anthracyclines, including derivatives of daunorubicin and doxorubicin, provided insights into their antibacterial and cytotoxic activities. This research is relevant to the broader context of anthracycline antibiotics and their derivatives, such as 10-carboxy-13-deoxydaunorubicin (Cassinelli et al., 1982).
properties
Molecular Formula |
C28H31NO11 |
|---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
(1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylic acid |
InChI |
InChI=1S/C28H31NO11/c1-4-28(37)9-14(40-15-8-12(29)22(30)10(2)39-15)17-18(21(28)27(35)36)26(34)19-20(25(17)33)24(32)16-11(23(19)31)6-5-7-13(16)38-3/h5-7,10,12,14-15,21-22,30,33-34,37H,4,8-9,29H2,1-3H3,(H,35,36)/t10-,12-,14-,15-,21-,22+,28+/m0/s1 |
InChI Key |
ROYGEIBVSIXOBH-QWWLYEKJSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



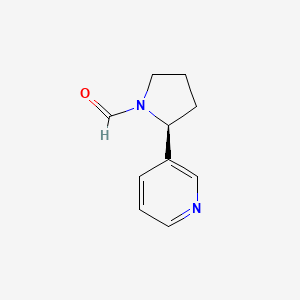

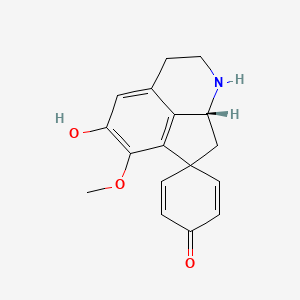
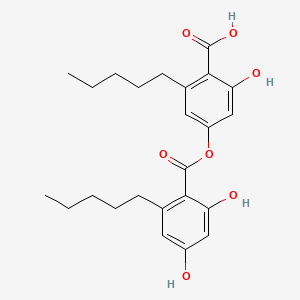
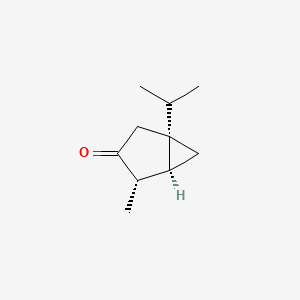
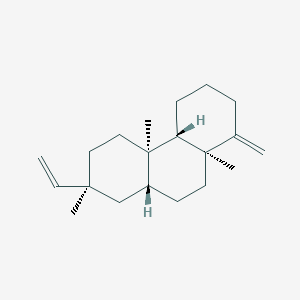
![[(1S,4R,5R,8R,9R,10R,13S,16R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252994.png)

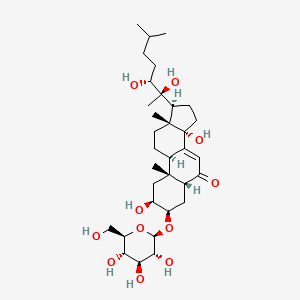
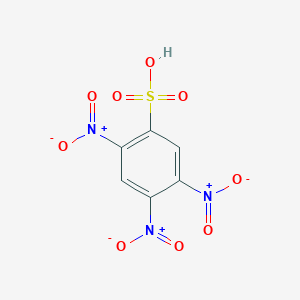
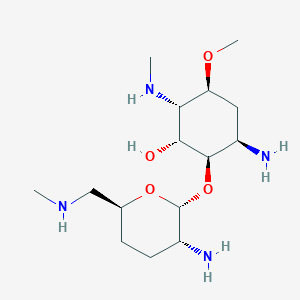
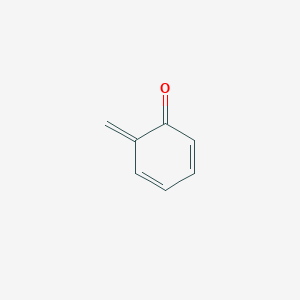
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol](/img/structure/B1253005.png)
